molecular formula C4H4N2O2 B3080426 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde CAS No. 1083300-23-5

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde

Cat. No.: B3080426
CAS No.: 1083300-23-5
M. Wt: 112.09 g/mol
InChI Key: BZTWTWNMQUXTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives. For example, the reaction of 5-methylamidoxime with formic acid under acidic conditions can yield this compound. Another approach involves the use of nitrile oxides, which can react with alkenes or alkynes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as metal oxides or graphene oxide, can also improve reaction rates and selectivity. Additionally, solvent-free or green chemistry approaches are increasingly being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid.

    Reduction: 5-Methyl-1,2,4-oxadiazole-3-methanol.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and electronic properties.

    Organic Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds and functional materials.

    Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.

    1,2,5-Oxadiazole: Known for its use in explosives and propellants due to its high nitrogen content.

    1,3,4-Oxadiazole: Widely used in medicinal chemistry for its bioisosteric properties.

Uniqueness

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and functionalization options. The methyl group at the 5-position also influences the compound’s electronic properties and steric profile, making it distinct from other oxadiazole derivatives.

Properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWTWNMQUXTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Reactant of Route 2
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Reactant of Route 5
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.